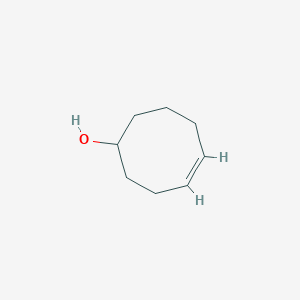

TCO-OH

Description

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(4E)-cyclooct-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ |

InChI Key |

UCPDHOTYYDHPEN-OWOJBTEDSA-N |

SMILES |

C1CC=CCCC(C1)O |

Isomeric SMILES |

C1C/C=C/CCC(C1)O |

Canonical SMILES |

C1CC=CCCC(C1)O |

Appearance |

Solid powder |

Pictograms |

Corrosive |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TCO-OH |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Reaction Mechanism of TCO-OH with Tetrazine

Executive Summary

The reaction between Trans-Cyclooctene (TCO) and 1,2,4,5-Tetrazines represents the gold standard in bioorthogonal chemistry due to its unparalleled kinetics (

For researchers, understanding the stereochemical influence of the hydroxyl group (axial vs. equatorial) and the post-cycloaddition tautomerization steps is essential for optimizing Antibody-Drug Conjugates (ADCs) and pre-targeted imaging workflows.

The Mechanistic Core: Inverse Electron Demand Diels-Alder (IEDDA)[1][2]

The reaction is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition followed by a Retro-Diels-Alder (rDA) elimination.[1] Unlike classical Diels-Alder reactions, this is driven by the interaction between the LUMO of the diene (Tetrazine) and the HOMO of the dienophile (TCO) .[2]

Thermodynamic Driving Force

The reaction is propelled by the release of significant ring strain energy. The trans-double bond in the eight-membered ring imposes a "crown" conformation with high torsional strain (~26 kcal/mol). Upon reaction, this strain is released, making the process irreversible and rapid.

Step-by-Step Pathway

-

[4+2] Cycloaddition: The rate-limiting step. The Tetrazine approaches the TCO face.[3] The electron-poor tetrazine (LUMO) attacks the electron-rich TCO double bond (HOMO).

-

Bicyclic Intermediate: A highly unstable bicyclic adduct forms.[2]

-

Retro-Diels-Alder (rDA): Nitrogen gas (

) is rapidly ejected. This entropy-driven step renders the reaction irreversible. -

4,5-Dihydropyridazine (4,5-DHP): The immediate product is 4,5-DHP.[4]

-

Tautomerization: The 4,5-DHP spontaneously rearranges to the more stable 1,4-DHP (or 2,5-DHP depending on substituents).[4]

-

Oxidation (Conditional): In oxidative environments, 1,4-DHP can aromatize to Pyridazine . However, in reducing intracellular environments, the 1,4-DHP is often the terminal species.

Visualization of the Reaction Coordinate

Figure 1: Reaction coordinate of TCO-Tetrazine ligation. Note the irreversible loss of Nitrogen gas which drives the equilibrium forward.[2]

The TCO-OH Factor: Stereochemistry & Function

The hydroxyl group on TCO-OH is not merely a passive handle; its stereochemistry (Axial vs. Equatorial) dictates both reactivity and stability.

Axial vs. Equatorial Isomers[6][7][8]

-

Axial-OH TCO: Generally exhibits higher reactivity (

) due to favorable orbital overlap and less steric hindrance during the tetrazine approach. However, it is thermodynamically less stable and more prone to isomerization to the unreactive cis-cyclooctene (CCO). -

Equatorial-OH TCO: More stable but slightly less reactive.

Expert Insight: For in vivo applications where the reagent must circulate before binding, Equatorial-OH (or conformationally "locked" derivatives) is often preferred to prevent deactivation via isomerization to cis-cyclooctene, which is mediated by serum thiols (albumin) or copper ions.

"Click-to-Release" Mechanism

If the TCO-OH is converted to a carbamate (TCO-O-CO-NH-Drug), the mechanism shifts.

-

The nitrogen lone pair on the DHP ring performs an electron cascade, ejecting the carbamate-linked drug and

. Note: This specific elimination often requires the 2,5-DHP tautomer or specific conditions to facilitate the 1,4-elimination.

Kinetic Profiling

The following table summarizes typical second-order rate constants. Note that "s-TCO" refers to conformationally strained variants (e.g., fused rings).[10][11][12]

| TCO Variant | Tetrazine Type | Rate Constant ( | Stability (t1/2 in Serum) | Notes |

| TCO-OH (Equatorial) | Benzyl-Tetrazine | ~1,000 - 5,000 | High (>10 hrs) | Balanced profile; standard for labeling. |

| TCO-OH (Axial) | Benzyl-Tetrazine | ~10,000 - 25,000 | Moderate | Higher reactivity, risk of isomerization. |

| s-TCO (Fused) | Pyridyl-Tetrazine | > 100,000 | Low | Ultra-fast; used for pre-targeting where rapid clearance is key. |

| TCO-OH | H-Tetrazine (Mono) | ~500 - 1,000 | Very Low | H-Tetrazines are unstable in water; avoid for biological use. |

Experimental Protocol: Protein Labeling & Verification

Objective: Conjugate TCO-OH (via NHS activation) to a protein and verify reactivity with a Tetrazine probe.

Phase 1: Activation of TCO-OH

Since TCO-OH has a hydroxyl group, it must be converted to an amine-reactive ester (DSC or NHS) for protein labeling.

-

Reagents: TCO-OH (1 eq), N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq), Triethylamine (TEA, 2 eq) in dry Acetonitrile.

-

Reaction: Stir at RT for 4 hours.

-

Purification: Silica flash chromatography.

-

Product: TCO-NHS carbonate.

Phase 2: Protein Labeling

-

Buffer Exchange: Exchange protein (e.g., IgG) into PBS pH 8.0 (avoid Tris/primary amines).

-

Conjugation: Add TCO-NHS (10-20 molar excess) from DMSO stock. Final DMSO < 5%.

-

Incubation: 1 hour at RT or 4°C overnight.

-

Quench: Add Tris buffer (pH 8.0) to quench unreacted NHS.

-

Purification: Zeba Spin Column (7K MWCO) or dialysis to remove excess TCO.

Phase 3: Self-Validating Kinetic Assay

This assay uses the loss of Tetrazine absorbance (520 nm - Pink) to verify TCO activity.

-

Setup: Prepare a 50 µM solution of Tetrazine-Cy3 (or simple Methyl-Tetrazine) in PBS.

-

Baseline: Measure Absorbance at 520 nm (

). -

Addition: Add equimolar amount of TCO-Labeled Protein.

-

Observation:

-

Visual: Solution should turn from Pink to Colorless.

-

Spectroscopic: Immediate decay of

. -

Fluorescence (if Fluorogenic): If using a fluorogenic Tetrazine (quenched by the tetrazine core), fluorescence will increase 10-100x upon reaction.

-

Figure 2: Experimental workflow for generating and validating TCO-conjugates.

Troubleshooting & Optimization

The "Dead-End" Isomerization

Problem: TCO loses reactivity over time in serum. Cause: Isomerization of trans-cyclooctene to the unreactive cis-isomer. This is catalyzed by Copper (Cu) or Thiols (HSA/Albumin). Solution:

-

Use Equatorial-OH derivatives for longer circulation times.

-

Store TCO reagents in metal-free buffers (use Chelex resin).

-

Avoid buffers with high DTT or Mercaptoethanol during storage.

Solubility Issues

Problem: TCO is hydrophobic and can cause protein aggregation. Solution: The "-OH" in TCO-OH helps, but for high Drug-to-Antibody Ratios (DAR), use a PEGylated linker (e.g., TCO-PEG4-NHS) rather than direct TCO-NHS.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[6][9] Journal of the American Chemical Society.[10] Link

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity. Chemical Science. Link

-

Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie. Link

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]

- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

trans-cyclooct-4-en-1-ol chemical structure and properties

The Kinetic Standard for Bioorthogonal Ligation

Executive Summary

trans-Cyclooct-4-en-1-ol (TCO-OH) represents the "gold standard" dienophile in bioorthogonal chemistry. Unlike early generation click reagents (e.g., azides/alkynes) that required cytotoxic copper catalysts or suffered from slow kinetics, TCO-OH leverages nearly 12 kcal/mol of ring strain to drive the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.

This guide details the structural dynamics, synthesis via flow photochemistry, and the critical handling protocols required to maintain the integrity of this highly reactive, metastable compound.

Part 1: Structural Dynamics & Reactivity

The "Crown" Conformation and Ring Strain

The reactivity of TCO-OH stems from its inability to adopt a comfortable chair conformation. The trans-double bond forces the eight-membered ring into a twisted "crown" conformation. This geometric distortion prevents the p-orbitals of the alkene from aligning perfectly parallel, creating a high-energy HOMO (Highest Occupied Molecular Orbital) that is primed for reaction with the incredibly low-energy LUMO of electron-deficient tetrazines.

-

Planar Chirality: TCO possesses planar chirality due to the restricted rotation of the trans-alkene bridge. While often synthesized as a racemate, the specific helicity of the ring influences its interaction with chiral biological pockets, though for general conjugation, the racemic mixture is standard.

-

The Hydroxyl Handle: The -OH group at the C1 position (relative to the C4/C5 alkene) is the "payload handle." It is typically positioned equatorially in the major diastereomer produced via photoisomerization.[1] This group is chemically orthogonal to the alkene, allowing conversion into activated carbonates (e.g., NHS-carbonates) for bioconjugation without disturbing the strained ring.

Physical Properties Data

| Property | Value / Description |

| IUPAC Name | (1RS,4E)-Cyclooct-4-en-1-ol |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in MeOH, DMSO, DCM, MeCN; Moderate in |

| IEDDA Rate ( | |

| Storage | -20°C, dark, inert gas (Argon/Nitrogen) |

Part 2: The IEDDA Mechanism

The reaction between TCO and Tetrazine is the fastest bioorthogonal reaction known. It proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder step that eliminates nitrogen gas. This elimination makes the reaction irreversible and entropically favorable.

Diagram 1: IEDDA Reaction Pathway

Caption: The irreversible IEDDA cascade. The release of nitrogen gas drives the equilibrium to completion instantly.

Part 3: Synthesis Protocol (Flow Photochemistry)

The synthesis of TCO is thermodynamically unfavorable; the cis-isomer is roughly 11 kcal/mol more stable than the trans-isomer. Therefore, standard thermal synthesis fails. The industry standard is the Fox Method , which utilizes flow photochemistry and selective metal complexation to "pull" the trans-isomer out of equilibrium.

The Fox Flow Chemistry Setup

This method relies on the fact that trans-cyclooctene forms a stable complex with Silver(I) ions, whereas the cis-isomer does not.

Reagents:

-

Starting Material: cis-Cyclooct-4-en-1-ol.[2]

-

Sensitizer: Methyl benzoate (absorbs UV, transfers energy to the alkene).

-

Trap: Silica gel impregnated with Silver Nitrate (

).[3] -

Solvent: Heptane/Methanol (9:1).

Protocol Steps:

-

Preparation: Dissolve cis-cyclooctenol and methyl benzoate in the solvent.

-

Irradiation: Pump the solution through a quartz coil reactor surrounding a UV lamp (254 nm). The UV light excites the sensitizer, which isomerizes the cis-alkene to a cis/trans photostationary mixture.

-

Selective Trapping: The stream exits the reactor and passes through a column containing

-Silica.[3] The trans-TCO binds tightly to the silver ions. The unreacted cis-TCO passes through. -

Recirculation: The cis-containing eluent is pumped back into the UV reactor. This closed loop runs until the cis-isomer is depleted.

-

Release: The column is washed to remove sensitizer.[4] The trans-TCO is then eluted/released from the silver using a ligand exchange (e.g., concentrated Ammonium Hydroxide or NaCl solution) and extracted into ether.

Diagram 2: Flow Synthesis Workflow

Caption: The Fox Method loop. Continuous recycling of the cis-isomer allows for high-yield accumulation of the strained trans-product.

Part 4: Stability & Handling (The "Achilles Heel")

While TCO is robust enough for serum stability, it has specific vulnerabilities that researchers must mitigate.

Isomerization Triggers

TCO is metastable. It wants to relieve its strain by reverting to the cis-form.

-

Thiol Sensitivity: High concentrations of thiols (e.g., free cysteine, glutathione in cytoplasm) can catalyze the isomerization of TCO back to cis-cyclooctene via a radical mechanism. This renders the molecule unreactive toward tetrazine ("Dead-End").

-

Mitigation: For intracellular applications, use TCO derivatives with steric shielding (e.g., axial substituents) or faster kinetics to outcompete isomerization.

-

-

Light Sensitivity: Prolonged exposure to ambient UV light can revert the isomerization.

-

Mitigation: Store in amber vials.

-

Storage Protocol

-

State: Store as a neat oil or concentrated stock in DMSO.

-

Temperature: -20°C is mandatory for long-term storage (>1 month).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the alkene or promote radical isomerization.

Part 5: Applications in Drug Development[7]

Pre-Targeted Imaging (PET/SPECT)

Directly labeling antibodies with radioisotopes (e.g.,

-

Step 1: Inject TCO-modified antibody. Allow it to circulate and accumulate at the tumor for 2-3 days. Unbound antibody clears the system.

-

Step 2: Inject a small, fast-clearing Tetrazine-Radioligand.

-

The Click: The Tetrazine finds the TCO on the tumor and clicks instantly. Excess Tetrazine clears via kidneys in minutes.

-

Result: High tumor-to-background contrast images.

Antibody-Drug Conjugates (ADCs)

TCO linkers are used to attach cytotoxic payloads. The "Click-to-Release" strategy uses a specific TCO-Tetrazine reaction that not only ligates but subsequently rearranges to sever the linker, releasing the drug only when the trigger is pulled.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[4][5] Journal of the American Chemical Society, 130(41), 13518–13519. Link

-

Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[1] Journal of the American Chemical Society, 130(12), 3760–3761. Link

-

Rossin, R., et al. (2010). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375–3378. Link

-

Darko, A., Wallace, S., & Fox, J. M. (2014). Discovery and Applications of the Tetrazine Ligation. Chemical Science, 5, 3770-3776. Link

-

Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753-760. Link

Sources

A Technical Guide to Understanding Axial and Equatorial trans-Cyclooctenol (TCO-OH) Isomers in Bioorthogonal Chemistry

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics.[1] Within the TCO family, trans-cyclooctenol (TCO-OH) is a frequently utilized derivative, offering a hydroxyl handle for straightforward conjugation. However, the planar chirality of the trans-double bond results in the formation of two distinct diastereomers: axial (a-TCO-OH) and equatorial (e-TCO-OH). These are not merely structural duplicates; they possess fundamentally different thermodynamic stabilities and kinetic reactivities that profoundly impact the efficiency, reproducibility, and outcomes of bioconjugation strategies. This guide provides an in-depth analysis of the structural and functional differences between these two isomers, offering technical protocols for their differentiation and practical insights for researchers in drug development and chemical biology.

Introduction: The Significance of Stereochemistry in TCO-Based Bioorthogonal Reactions

trans-Cyclooctenes are highly strained alkenes that exhibit remarkable reactivity in IEDDA reactions with tetrazine partners.[2] This "click chemistry" ligation is characterized by its biocompatibility and speed, with second-order rate constants (k₂) that can exceed 10⁴ M⁻¹s⁻¹, enabling the precise labeling of biomolecules in complex biological milieu.[1][3] The introduction of a hydroxyl group at the C5 position (TCO-OH) provides a convenient point of attachment for payloads such as drugs, imaging agents, or proteins.

However, the synthesis of TCO-OH, typically via photochemical isomerization of the cis-isomer, yields a mixture of axial and equatorial diastereomers.[3][4] The axial isomer, in which the hydroxyl group is oriented parallel to the principal axis of the ring, is often produced in lower yields (equatorial:axial ratio of ~2.2:1) yet has emerged as the more valuable isomer for many applications.[3][5] This is because the stereochemical orientation of the hydroxyl group dictates the molecule's ground-state energy and, consequently, its reactivity. Understanding and controlling the isomeric composition of TCO-OH reagents is therefore not a trivial matter but a critical parameter for achieving predictable and optimized results in drug delivery, in vivo imaging, and materials science.[6]

Structural and Energetic Profiles of Axial vs. Equatorial Isomers

The core difference between a-TCO-OH and e-TCO-OH lies in their three-dimensional structure. The eight-membered ring of TCO adopts a strained, chair-like conformation.[5] The substituents on this ring can occupy two distinct positions: axial (projecting vertically, up or down from the ring's plane) and equatorial (projecting outwards from the ring's "equator").[7]

-

Axial Isomer (a-TCO-OH): The hydroxyl group is positioned in a more sterically hindered environment, leading to greater ring strain.

-

Equatorial Isomer (e-TCO-OH): The hydroxyl group occupies a less hindered, more stable position.

This structural difference translates directly into their thermodynamic and kinetic profiles.

Thermodynamic Stability

The equatorial isomer is the more thermodynamically stable of the two. Density functional theory (DFT) calculations have shown that the axial isomer is approximately 1.1 kcal/mol higher in energy than its equatorial counterpart.[5][8] This increased ground-state energy is attributed to greater steric strain in the axial conformation.[5] Consequently, in an equilibrium mixture, the equatorial form predominates. The common photoisomerization synthesis route produces an equatorial-to-axial ratio of about 2.2:1.[3]

Kinetic Reactivity

The higher ground-state energy of the axial isomer is the primary reason for its enhanced reactivity. According to the principles of reaction kinetics, a higher-energy reactant requires less activation energy to reach the transition state of the reaction. This results in a significantly faster reaction rate.

Experimental evidence consistently demonstrates that axial TCO-OH is substantially more reactive than equatorial TCO-OH in IEDDA ligations. The reactivity of the axial isomer has been reported to be four times greater than that of the equatorial isomer.[5] In one study, when reacted with 3,6-dipyridyl-s-tetrazine, the second-order rate constant (k₂) for the axial isomer was measured at (80 ± 0.2) × 10³ M⁻¹s⁻¹, compared to (22 ± 0.04) × 10³ M⁻¹s⁻¹ for the equatorial isomer.[5] This dramatic difference in speed is a critical consideration for applications requiring rapid conjugation, such as in vivo PET imaging where the pharmacokinetics of the imaging agent demand fast target binding.

The visualization below illustrates the fundamental structural difference between the two isomers.

Caption: Structures of axial and equatorial TCO-OH isomers.

Analytical and Preparative Differentiation

Given the significant performance differences, the ability to separate and identify a-TCO-OH and e-TCO-OH is crucial for both quality control and application-specific use. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

HPLC Separation

The diastereomers can be separated using normal-phase or reverse-phase HPLC. Due to their different polarities and shapes, they exhibit distinct retention times. Chiral chromatography can also be effective, as the isomers are diastereomers.[9][10]

Table 1: Comparative Summary of Axial vs. Equatorial TCO-OH Properties

| Property | Axial TCO-OH (a-TCO-OH) | Equatorial TCO-OH (e-TCO-OH) | Reference(s) |

| Relative Stability | Less stable (higher energy) | More stable (lower energy) | [5][8] |

| Synthetic Yield | Minor product (~24%) | Major product (~55%) | [3] |

| Reactivity (k₂) | ~4x higher | Baseline | [5] |

| Example k₂ Value | (80 ± 0.2) × 10³ M⁻¹s⁻¹ | (22 ± 0.04) × 10³ M⁻¹s⁻¹ | [5] |

| Application Focus | Rapid kinetics (e.g., PET imaging) | Applications where stability is prioritized | [1][6] |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers.[11] The chemical shifts of the protons and carbons, particularly those near the hydroxyl group and the double bond, are different due to the distinct magnetic environments in the axial and equatorial positions. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) typically shows a notable difference in chemical shift and coupling constants between the two isomers.

Experimental Protocols

The following protocols provide standardized methods for the separation and kinetic analysis of TCO-OH isomers.

Protocol 1: HPLC-Based Separation of TCO-OH Isomers

This protocol outlines a general method for separating axial and equatorial TCO-OH isomers. Optimization may be required based on the specific column and system used.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a 30:70 (B:A) mixture, ramping to 95:5 (B:A) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The two isomers should resolve into distinct peaks. The major, earlier-eluting peak is typically the more polar equatorial isomer, while the minor, later-eluting peak is the axial isomer. Peak identity should be confirmed by NMR or by comparing reactivity.

Protocol 2: Kinetic Analysis of Isomer-Specific Reactivity

This workflow uses UV-Vis spectrophotometry to determine the second-order rate constant (k₂) for the IEDDA reaction of a purified TCO-OH isomer with a tetrazine probe.

Caption: Workflow for Kinetic Analysis of TCO-OH Isomers.

Implications for Drug Development and Bioconjugation

The choice between using a pure axial isomer, a pure equatorial isomer, or a mixture has significant practical consequences.

-

Maximizing Reaction Efficiency: For applications like pretargeted radioimmunotherapy or rapid cellular imaging, where the biological target may be present at low concentrations and the time window for reaction is short, the highly reactive axial isomer is strongly preferred .[6] Using the axial isomer ensures the fastest possible conjugation, leading to higher signal-to-noise ratios and improved therapeutic or diagnostic efficacy.

-

Reproducibility and Quality Control: Using an undefined mixture of isomers introduces a significant source of variability into experiments. The overall observed reaction rate will be an average of the fast axial and slow equatorial components. Batch-to-batch variations in the isomeric ratio of the TCO-OH reagent will lead to inconsistent conjugation kinetics and potentially unreliable experimental outcomes. Therefore, for robust and reproducible results, using a purified, single isomer is paramount.

-

"Click-to-Release" Strategies: In applications where the TCO is used as a triggerable linker for drug release, the stereochemistry can be critical.[12] The conformation of the TCO ring and the orientation of the leaving group can influence the kinetics of the post-click elimination step that liberates the payload. Some studies have found that only the axial isomer leads to the desired rapid formation of certain products.[13][14]

Conclusion

The axial and equatorial isomers of TCO-OH are not interchangeable. The axial isomer is a higher-energy, more reactive species that is ideal for time-sensitive bioorthogonal applications, while the equatorial isomer is more stable but kinetically slower. The common synthesis of TCO-OH produces a mixture that favors the less reactive equatorial isomer, making purification and characterization essential steps for any researcher aiming for quantitative and reproducible results. As the field of bioorthogonal chemistry continues to push the boundaries of in vivo chemistry and targeted therapeutics, a sophisticated understanding of the stereochemical nuances of reagents like TCO-OH will be indispensable for success.

References

- Pigga, M., et al. (2021). Diastereoselective synthesis of a-TCO via nucleophilic addition.

-

Taylor, M. T., et al. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. PMC. Available at: [Link]

-

Handula, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. Available at: [Link]

-

Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. PubMed. Available at: [Link]

-

Rossin, R., et al. (2013). Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels-Alder Chemistry in Living Systems. ResearchGate. Available at: [Link]

-

Kühn, L., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. PMC. Available at: [Link]

-

Li, Z., et al. (2019). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC. Available at: [Link]

-

Sondag, T. J. P., et al. (2022). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. PMC. Available at: [Link]

-

Svatunek, D., et al. (2017). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

-

Steinhauer, T. N., et al. (2020). A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well-Defined Protein-Protein Conjugates. PMC. Available at: [Link]

-

AxisPharm. TCO-OH (equatorial), CAS 85081-69-2. AxisPharm. Available at: [Link]

- Fox, J. M., et al. (2016). Cyclooctenes for bioorthogonol reactions. Google Patents.

-

Nikic, I., et al. (2016). Mechanism-Based Fluorogenic trans-Cyclooctene-Tetrazine Cycloaddition. PMC. Available at: [Link]

- ResearchGate. Structure parameters determining the kinetics of TCO decaging.

-

Svatunek, D., et al. (2023). Next-Level Bioorthogonal Bond-Cleavage Through Intramolecular Control of Click-To-Release Chemistry. ChemRxiv. Available at: [Link]

-

van der Velden, J., et al. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. RSC Publishing. Available at: [Link]

-

Brecker, L., et al. (2004). Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling. PubMed. Available at: [Link]

-

Shodex HPLC Columns. Chapter 4: Separation Modes and their Mechanisms (2). Shodex. Available at: [Link]

-

LibreTexts Chemistry. (2024). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]

-

Svatunek, D., et al. (2020). Uncovering the Key Role of Distortion in Tetrazine Ligations Guides the Design of Bioorthogonal Tools that Defy the Reactivity-Stability Trade-off. ChemRxiv. Available at: [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. SciSpace. Available at: [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

-

Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. Available at: [Link]

-

Darko, A., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. Available at: [Link]

-

NIST. trans-Cyclooctene. NIST WebBook. Available at: [Link]

-

LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

- ResearchGate. Figure S4. 1 H NMR spectrum of TCO-pGlu(OBn) 23 (P10) in DMSO-d 6....

-

Lirias. (2020). Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specifi. Available at: [Link]

-

M. Farooq, et al. (2016). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

-

Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Available at: [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. shodex.com [shodex.com]

- 10. molnar-institute.com [molnar-institute.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Technical Guide: TCO-OH vs. DBCO Reagents in Bioorthogonal Chemistry

Executive Summary

In the landscape of bioorthogonal chemistry, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO and Inverse Electron Demand Diels-Alder (IEDDA) using TCO is often dictated by the specific constraints of the biological environment.

While DBCO has long been the workhorse for in vitro applications due to its oxidative stability, it suffers from significant limitations in in vivo pharmacokinetics (PK) and reaction kinetics. TCO-OH (and its derivatized reagents) offers a superior alternative for high-fidelity applications—specifically Antibody-Drug Conjugates (ADCs) and pre-targeted imaging—driven by two decisive factors: ultra-fast kinetics (

This guide details the mechanistic advantages of TCO over DBCO, addresses the stability nuances of TCO, and provides a self-validating protocol for generating high-performance conjugates.

Part 1: The Kinetic Advantage (IEDDA vs. SPAAC)

The primary differentiator between TCO and DBCO is the reaction rate. For in vivo applications where reactant concentrations are low (nanomolar range) and clearance rates are high, the reaction must occur faster than the biological clearance half-life.

Comparative Kinetics Data

The IEDDA reaction between TCO and Tetrazines is orders of magnitude faster than the SPAAC reaction between DBCO and Azides.

| Parameter | DBCO (SPAAC) | TCO (IEDDA) | Impact on Application |

| Reaction Partner | Azide ( | Tetrazine ( | Tetrazines are fluorogenic (turn-on), enabling real-time monitoring. |

| Rate Constant ( | TCO enables reaction completion in seconds vs. hours for DBCO. | ||

| Concentration Threshold | Requires | Effective at | Critical for tumor pre-targeting where local concentration is low. |

| Steric Profile | Bulky, rigid fused rings | Aliphatic ring (flexible) | TCO is less likely to sterically obstruct binding sites. |

The "Click" Threshold

At low concentrations, the second-order rate law (

Part 2: Physicochemical Impact (Solubility & Aggregation)

A critical, often overlooked failure mode in ADC development is the hydrophobicity of the linker payload.

The Hydrophobic Penalty of DBCO

DBCO contains two fused benzene rings. When conjugated to an antibody (typically 2-4 per IgG), these aromatic systems create "hydrophobic patches" on the protein surface.

-

Consequence 1 (Aggregation): Hydrophobic patches drive protein-protein association, leading to precipitation or high-molecular-weight aggregates (HMWS).

-

Consequence 2 (Hepatic Clearance): The liver creates a "hydrophobic sink." ADCs with DBCO linkers show accelerated non-specific uptake by hepatocytes, reducing tumor delivery and increasing toxicity.

The TCO-OH Advantage

TCO-OH is an aliphatic cycloalkene. It lacks the aromatic pi-stacking potential of DBCO.

-

Solubility: TCO reagents (especially PEGylated variants derived from TCO-OH) significantly improve the hydrophilicity profile of the conjugate.

-

Bioavailability: TCO-modified antibodies exhibit PK profiles closer to native IgG, whereas DBCO-modified antibodies often show rapid clearance.

Part 3: Stability & Isomerization (The Critical Nuance)

While TCO is kinetically superior, it possesses a vulnerability: Isomerization .[1][2][3]

The Thiol-Radical Mechanism

In the presence of serum albumin or copper-binding proteins, TCO can isomerize to the inactive cis-cyclooctene (CCO). This process is driven by thiols (e.g., cysteine, glutathione) via a radical mechanism.[2]

-

DBCO Risk: Stable to isomerization but reacts with thiols via thiol-yne addition (non-specific side reaction).

-

TCO Risk: Isomerization renders it non-reactive toward tetrazines.[4]

The Solution: Conformationally Stabilized TCOs

Modern "TCO-OH" reagents are not generic. You must select specific isomers:

-

TCO-A (Axial): Higher reactivity, lower stability.[5] Use for rapid in vitro labeling.

-

TCO-B (Equatorial) / d-TCO: Conformationally stabilized (e.g., dioxolane-fused).[6] These resist thiol-induced isomerization and are required for in vivo circulation >2 hours.

Part 4: Visualization of Pathways

Diagram 1: Kinetic & Physicochemical Comparison

Caption: TCO offers a kinetic "fast lane" and reduced aggregation compared to the hydrophobic burden of DBCO.

Part 5: Self-Validating Experimental Protocol

Objective: Conjugation of TCO-PEG4-NHS to a Monoclonal Antibody (mAb) with validation of TCO accessibility.

Rationale: TCO is hydrophobic enough that without a PEG spacer, it can bury itself inside the antibody's hydrophobic pockets, rendering it accessible to the solvent but sterically hindered for the bulky Tetrazine. This protocol prevents and detects that failure mode.

Materials

-

mAb (10 mg/mL in PBS, pH 7.4)

-

TCO-PEG4-NHS Ester (dissolved in dry DMSO)

-

Validation Reagent: Tetrazine-Cy5 (Fluorogenic probe)

-

PD-10 Desalting Column

Workflow

-

Buffer Exchange:

-

Ensure mAb is in a non-amine buffer (PBS or Borate, pH 8.0). Avoid Tris.

-

-

Conjugation (The "Sweet Spot"):

-

Add TCO-PEG4-NHS to mAb at a 10:1 molar excess .

-

Expert Note: Do not exceed 5% v/v DMSO in the final mixture to prevent protein denaturation.

-

Incubate 1 hour at Room Temperature (RT).

-

-

Purification:

-

Remove excess TCO using a PD-10 column equilibrated with PBS (pH 7.4).

-

-

Self-Validation Step (The "Buried TCO" Check):

-

Aliquot 10

L of conjugate. -

Add 2 equivalents of Tetrazine-Cy5.

-

Measure absorbance at 650 nm immediately and at 10 minutes.

-

Pass Criteria: If >90% of the signal develops within <1 minute, TCO is surface-accessible. If the reaction drifts slowly over 10 minutes, TCO is buried (failed batch).

-

Diagram 2: Validation Workflow

Caption: Quality Control workflow ensuring TCO accessibility using kinetic validation with a fluorogenic probe.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. [Link]

-

Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. [Link][7]

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]

Sources

- 1. TCO-OH, 85081-69-2 | BroadPharm [broadpharm.com]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bostonsociety.org [bostonsociety.org]

- 5. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cost-Effective and Scalable Protocol for the Synthesis of trans-Cyclooct-4-enol (TCO-OH)

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, bioconjugation, and medicinal chemistry.

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of trans-cyclooct-4-enol (TCO-OH), a pivotal tool in bioorthogonal chemistry. The highly strained trans isomer of cyclooctene enables exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) "click" reactions with tetrazines, but its synthesis presents unique challenges due to an unfavorable thermodynamic equilibrium.[1][2] This protocol details a robust, two-part synthesis starting from the inexpensive bulk chemical 1,5-cyclooctadiene. The procedure first covers the selective mono-epoxidation and subsequent reduction to yield the stable cis-cyclooct-4-enol precursor. The core of this guide is a detailed methodology for the photochemical isomerization of the cis-alkene to the desired trans-alkene using a continuous flow photoreactor system. This approach actively drives the reaction equilibrium by selectively trapping the trans isomer, enabling scalable and efficient production of TCO-OH.[2]

Introduction and Scientific Principles

trans-Cyclooctene (TCO) and its derivatives are the most reactive and widely used dienophiles for the IEDDA reaction with 1,2,4,5-tetrazines.[2][3] This bioorthogonal ligation boasts reaction kinetics several orders of magnitude faster than other click chemistry methodologies, making it ideal for in vivo imaging, drug delivery, and real-time tracking of biological processes.[2][4] The functionalized derivative, trans-cyclooct-4-enol (TCO-OH), provides a crucial hydroxyl handle for further chemical modification and conjugation to biomolecules or probes.[4]

The primary challenge in TCO synthesis lies in the inherent strain of the trans double bond within the eight-membered ring. The photochemical isomerization of the thermodynamically stable cis-isomer to the trans-isomer results in a low-yield equilibrium mixture, typically favoring the cis form with a conversion limit of around 28%.[1][5]

To overcome this limitation, a dynamic separation strategy is employed. The protocol described herein utilizes a continuous flow system where the reaction mixture is irradiated with UV light and simultaneously passed through a column containing silver nitrate (AgNO₃) impregnated on silica gel.[1][2][6] The π-electrons of the strained trans-alkene form a stable complex with silver(I) ions, effectively trapping the desired product and removing it from the equilibrium.[2] The unreacted cis-isomer, which does not form this complex, is returned to the photoreactor, continuously shifting the reaction equilibrium towards the formation of the trans-product until the starting material is consumed.

This guide first details the preparation of the necessary precursor, cis-cyclooct-4-enol, from 1,5-cyclooctadiene. While the user's topic specifies synthesis from cis-cyclooctene, a direct hydroxylation is less common than the well-established epoxidation/reduction route from the diene, which provides the required cis-cyclooct-4-enol starting material for the key photoisomerization step.

Overall Synthetic Scheme

Caption: Overall two-part synthetic route to TCO-OH.

Safety Precautions

This protocol involves hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can cause fires or explosions upon contact with combustible materials. It is also a skin and eye irritant. Avoid shock, friction, and heat.

-

Lithium aluminum hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., Argon or Nitrogen).

-

Ethers (Diethyl ether, THF) and Hexanes: Extremely flammable liquids. Vapors can form explosive mixtures with air. Ensure all ignition sources are removed from the work area. Use spark-proof equipment.[7]

-

cis-Cyclooctene and Derivatives: Flammable liquids.[7][8] Keep away from heat and ignition sources.

-

UV Radiation: The 254 nm UV lamps used in the photoreactor are harmful to the eyes and skin. The reactor must be shielded with UV-blocking materials (e.g., aluminum foil) during operation.

Part 1: Protocol for Synthesis of cis-Cyclooct-4-enol

This procedure outlines the mono-epoxidation of 1,5-cyclooctadiene followed by lithium aluminum hydride reduction.

Reagents and Equipment

| Reagent/Material | Quantity (for 1.2g scale) | Purpose |

| 1,5-Cyclooctadiene (COD) | 2.16 g (20 mmol) | Starting Material |

| m-CPBA (70-77%) | 3.48 g (14-15.4 mmol) | Epoxidizing Agent |

| Dichloromethane (DCM), dry | ~120 mL | Solvent |

| Sodium bicarbonate (sat. aq.) | ~100 mL | Quenching/Wash |

| Sodium sulfite (10% aq.) | ~50 mL | Quenching excess oxidant |

| Brine (sat. aq. NaCl) | ~50 mL | Wash |

| Magnesium sulfate (anhydrous) | As needed | Drying Agent |

| Lithium aluminum hydride (LiAlH₄) | 0.57 g (15 mmol) | Reducing Agent |

| Diethyl ether (Et₂O), dry | ~100 mL | Solvent |

| Sodium sulfate decahydrate | As needed | Quenching LiAlH₄ |

| Silica Gel (230-400 mesh) | As needed | Column Chromatography |

Step-by-Step Methodology

A. Mono-epoxidation of 1,5-Cyclooctadiene

-

Setup: Add 1,5-cyclooctadiene (2.16 g) and dry DCM (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. The low temperature is critical to prevent over-oxidation to the di-epoxide.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (3.48 g) in DCM (20 mL). Add this solution dropwise to the cooled COD solution over 15-20 minutes.

-

Reaction: Stir the mixture at -78 °C for 4 hours. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexanes).

-

Quenching: Slowly add saturated sodium bicarbonate solution (~50 mL) to quench the reaction, followed by 10% aqueous sodium sulfite (~50 mL) to destroy excess m-CPBA.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the water bath above 30 °C as the epoxide product is volatile. The crude epoxide is used directly in the next step.

B. Reduction to cis-Cyclooct-4-enol

-

Setup: To a 250 mL flame-dried, three-neck flask under an argon atmosphere, add LiAlH₄ (0.57 g). Carefully add dry diethyl ether (50 mL) and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the crude epoxide from the previous step in dry diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching: Cool the flask to 0 °C. Quench the reaction by the sequential, extremely cautious dropwise addition of water (0.6 mL), 15% aq. NaOH (0.6 mL), and then water again (1.8 mL). This procedure (Fieser workup) is crucial for safety and results in a granular precipitate that is easy to filter.

-

Purification: Stir the resulting mixture for 30 minutes, then add anhydrous magnesium sulfate and filter the solids through a pad of Celite. Wash the solids thoroughly with diethyl ether.

-

Concentration: Concentrate the filtrate under reduced pressure (max bath temp 30 °C, min pressure 250 mbar) to yield crude cis-cyclooct-4-enol.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A mobile phase of 100% DCM can be effective, as standard ethyl acetate/hexanes gradients can lead to product loss due to the compound's low boiling point (90 °C). The expected yield of pure cis-cyclooct-4-enol is typically 30-40% over the two steps.

Part 2: Protocol for Photoisomerization to TCO-OH

This procedure uses a low-cost, easy-to-build continuous flow photoreactor to achieve high yields of the trans-isomer.[2]

Experimental Workflow for Flow Photoisomerization

Caption: Diagram of the continuous flow photoisomerization setup.

Reagents and Equipment

| Reagent/Material | Example Quantity | Purpose |

| cis-Cyclooct-4-enol | 1.0 g (7.9 mmol) | Starting Material |

| Methyl Benzoate | 1.08 g (7.9 mmol) | Photosensitizer |

| Diethyl ether / Hexanes (1:1) | 400 mL | Solvent |

| Silver Nitrate (AgNO₃) | 10 g | Trapping Agent |

| Silica Gel (230-400 mesh) | ~100 g | Solid Support |

| Ammonium Hydroxide (conc. aq.) | ~150 mL | Release from Ag complex |

| Peristaltic Pump & Tubing | 1 set | Circulation |

| Quartz Glass Tube | 1 (e.g., 16 mm ID, 80 cm L) | Photoreactor Cell |

| Low-Pressure UV Lamps (254 nm) | 2-4 (e.g., 55W each) | UV Source |

| Chromatography Column | 1 (e.g., 40 mm ID) | For AgNO₃/SiO₂ |

Step-by-Step Methodology

A. Preparation of AgNO₃/SiO₂

-

Dissolve silver nitrate (10 g) in deionized water (~20 mL).

-

Add silica gel (90 g) to this solution and mix to form a slurry.

-

Remove the water under reduced pressure using a rotary evaporator until a free-flowing white powder is obtained. This is the 10% w/w AgNO₃/SiO₂.

B. Assembly and Operation

-

Column Packing: Pack the chromatography column first with a plug of glass wool, followed by ~40 g of pure silica gel, and finally top with the prepared 10% AgNO₃/SiO₂ (~35 g).[2]

-

System Assembly: Assemble the flow system as shown in the diagram above. Connect the reservoir flask, pump, quartz photoreactor, and AgNO₃/SiO₂ column in a closed loop using chemically resistant tubing.

-

Shielding: Wrap the entire photoreactor assembly (UV lamps and quartz tube) in aluminum foil to protect the user from UV radiation and to reflect light back into the reaction mixture.

-

Reaction Mixture: In the reservoir flask, dissolve cis-cyclooct-4-enol (1.0 g) and the photosensitizer methyl benzoate (1.08 g) in the Et₂O/Hexanes solvent mixture (400 mL).[2]

-

Operation: Purge the system with argon. Start the peristaltic pump at a flow rate of approximately 100 mL/min. Once circulation is stable, turn on the UV lamps.

-

Monitoring: Monitor the disappearance of the cis-isomer from the solution in the reservoir flask using GC or TLC. The reaction is typically complete within 4-8 hours, depending on the efficiency of the lamps and setup.[2]

C. Product Isolation and Purification

-

Once the starting material is consumed, turn off the lamps and pump.

-

Drain the solvent from the system. Elute the AgNO₃/SiO₂ column with additional fresh solvent (e.g., 200 mL Et₂O/Hexanes) to remove any remaining non-complexed material.

-

To release the TCO-OH product, elute the column with a solution of diethyl ether containing ~5% concentrated ammonium hydroxide. Perform this in a well-ventilated fume hood. The ammonia displaces the TCO from the silver ions.

-

Collect the eluent in a separatory funnel containing water (~200 mL). Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield TCO-OH. The product often consists of two separable diastereomers (axial and equatorial).[2]

Expected Yields and Data

| Compound | Starting Amount | Typical Yield | Physical State |

| TCO-OH (combined diastereomers) | 1.0 g cis-isomer | 60-75% (600-750 mg) | Colorless oil/solid |

Yields are highly dependent on the specific geometry and power of the photoreactor setup. The described protocol typically yields the axial and equatorial isomers of TCO-OH, which can be separated by careful column chromatography if desired.[2]

References

-

Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic trans-cyclooctene for tetrazine ligation in living cells. Organic letters, 13(20), 5620-5623. [Link]

-

Swenton, J. S. (1969). Photoisomerization of cis-cyclooctene to trans-cyclooctene. The Journal of Organic Chemistry, 34(10), 3217-3217. [Link]

-

Stancu, A. D. (2018). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. University of Tennessee Honors Thesis Projects. [Link]

-

Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC medicinal chemistry. [Link]

-

Neves, P., Zondag, S. D., Vural-Gürsel, I., Noël, T., & Hessel, V. (2021). Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. AIChE Journal, 67(1), e17067. [Link]

-

Adam, W., Saha-Möller, C. R., & Schambony, S. B. (2000). Epoxidation of trans-Cyclooctene by Methyltrioxorhenium/H2O2: Reaction of trans-Epoxide with the Monoperoxo Complex. The Journal of Organic Chemistry, 65(14), 4496-4500. [Link]

-

Neves, P., Zondag, S. D., Vural-Gürsel, I., Noël, T., & Hessel, V. (2021). Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. Eindhoven University of Technology research portal. [Link]

-

Swenton, J. S. (1969). Photoisomerization of cis-cyclooctene to trans-cyclooctene. ACS Publications. [Link]

-

Adam, W., Saha-Möller, C. R., & Schambony, S. B. (2000). Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex. PubMed. [Link]

-

Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses. [Link]

-

Wagner, M., & Ksenofontov, A. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Monatshefte für Chemie-Chemical Monthly, 147(5), 927-933. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Cyclooctene, 95%. [Link]

-

The Dow Chemical Company. (2006). Material Safety Data Sheet - CYCLOTENE 4022-35 Advanced Electronics Resin*. [Link]

-

van der Velden, J., Arts, M., Janssen, E., & van Delft, F. L. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Organic & Biomolecular Chemistry, 18(37), 7294-7298. [Link]

-

Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. ResearchGate. [Link]

-

Atanasov, V., & Stoyanov, S. (2020). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 52(E), 53-57. [Link]

-

Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). (PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. [Link]

Sources

- 1. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.tue.nl [research.tue.nl]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Optimization of TCO-OH Tetrazine Ligation

Executive Summary

The ligation between trans-cyclooct-4-en-1-ol (TCO-OH) and 1,2,4,5-tetrazines represents the gold standard in bioorthogonal chemistry due to its unparalleled kinetics (

This guide provides a rigorous protocol for utilizing TCO-OH, specifically addressing the critical nuances of isomer-dependent reactivity (axial vs. equatorial), stability in biological media, and buffer optimization to maximize conjugation efficiency.

Part 1: Core Mechanism & Kinetics[1]

The Reaction Pathway (IEDDA)

The reaction involves the cycloaddition of the electron-deficient tetrazine and the strained, electron-rich TCO-OH dienophile.[1] The initial step forms a strained bicyclic intermediate which spontaneously releases nitrogen gas (

Isomer-Dependent Kinetics

A critical, often overlooked variable is the conformation of the TCO-OH ring.[1] The hydroxyl group can adopt an axial or equatorial position relative to the ring plane.

-

Axial Isomer: significantly more reactive (

in PBS) due to higher ground-state strain.[1] -

Equatorial Isomer: Slower kinetics (

), but often thermodynamically more stable.[1] -

Implication: For time-sensitive applications (e.g., in vivo pre-targeting with short half-life isotopes), the axial isomer is preferred despite its lower stability profile.[1]

Visualizing the Mechanism

Figure 1: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction pathway between TCO-OH and Tetrazine.

Part 2: Critical Reaction Parameters

Buffer Composition & pH

The IEDDA reaction is remarkably robust but performs optimally under specific conditions.[2]

-

Optimal pH: 7.0 – 7.5. The reaction is tolerant of pH 5–9, but extreme pH can accelerate TCO degradation or tetrazine hydrolysis.

-

Recommended Buffers:

-

PBS (Phosphate Buffered Saline): Standard for most bioconjugations.[1]

-

HEPES: Excellent alternative, especially for cell culture applications.

-

Avoid: Buffers containing free thiols (e.g., DTT, mercaptoethanol) unless absolutely necessary (see Stability section).

-

-

Primary Amines: Unlike NHS-ester chemistry, the IEDDA reaction itself is compatible with Tris or Glycine.[1] However, if your TCO reagent is an NHS-ester derivative (e.g., TCO-PEG4-NHS), you must avoid primary amine buffers during the conjugation step.[1]

Solvent Compatibility

TCO-OH is a hydrophobic small molecule.[1]

-

Stock Preparation: Dissolve TCO-OH in anhydrous DMSO or DMF (typically 10–100 mM stock).[1]

-

Aqueous Solubility: TCO-OH tolerates up to 20% organic co-solvent in the final reaction mixture without protein denaturation.[1] For highly sensitive proteins, keep DMSO < 5%.

Stability & The "Dead-End" Isomerization

The "Achilles Heel" of TCO reagents is their tendency to isomerize to the unreactive cis-cyclooctene (CCO) form.[1][3]

-

Thiol Sensitivity: Free thiols (cysteine residues, glutathione in serum) catalyze the radical-mediated isomerization of trans-TCO to cis-CCO.[1]

-

Mitigation:

-

Store TCO stocks at -20°C or -80°C under inert gas (Argon/Nitrogen).[1]

-

Expert Tip: For reactions in high-thiol environments (e.g., cell lysate), add a radical scavenger like Trolox (Vitamin E analog) to suppress isomerization.

-

Summary of Reaction Conditions

| Parameter | Optimal Condition | Acceptable Range | Notes |

| pH | 7.2 – 7.4 | 5.0 – 9.0 | Acidic pH < 5 may degrade some tetrazines.[1] |

| Temperature | 20°C – 25°C (RT) | 4°C – 37°C | Reaction is fast even at 4°C. |

| Time | 30 – 60 min | 5 min – 2 hours | Kinetics are concentration-dependent.[1] |

| Stoichiometry | 1.5 – 5.0 equiv (Tet) | 1.1 – 10 equiv | Use excess of the cheaper reagent. |

| Co-solvent | 5-10% DMSO | 0-20% DMSO | Required for TCO-OH solubility.[1] |

Part 3: Detailed Protocol (Protein-Small Molecule Ligation)

This protocol describes the ligation of a TCO-modified protein with a Tetrazine-functionalized probe (e.g., fluorophore).[1][4]

Materials

-

Protein-TCO Conjugate: (Pre-prepared via TCO-NHS ester labeling).

-

Tetrazine Probe: (e.g., Tetrazine-Cy5), 10 mM stock in anhydrous DMSO.

-

Reaction Buffer: 1x PBS, pH 7.4.

-

Quenching Buffer: Excess soluble TCO (e.g., TCO-OH or TCO-Amine) or simple Tetrazine depending on direction.[1]

-

Desalting Column: (e.g., Zeba Spin, PD-10) for purification.

Experimental Workflow

-

Preparation:

-

Ligation Reaction:

-

Add 1.5 to 3.0 molar equivalents of Tetrazine probe to the TCO-protein solution.[1]

-

Example: For 100

L of 50 -

Mix gently by pipetting. Do not vortex vigorously if the protein is labile.

-

-

Incubation:

-

Incubate at Room Temperature for 30–60 minutes in the dark (if using fluorophores).

-

Note: For high-affinity TCO variants (Axial/s-TCO), 10 minutes is often sufficient.[1]

-

-

Quenching (Optional but Recommended):

-

If precise stoichiometry is critical or if downstream applications are sensitive to unreacted probe, add 10–20 equivalents of free TCO-OH (or TCO-amine) to scavenge unreacted tetrazine.[1]

-

Incubate for 5 minutes.

-

-

Purification:

-

Remove excess small molecules (unreacted Tetrazine/TCO-OH) using a desalting spin column or dialysis cassette equilibrated with PBS.[1]

-

Store the labeled conjugate at 4°C.

-

Workflow Diagram

Figure 2: Step-by-step workflow for TCO-Tetrazine protein labeling.[1][5]

Part 4: Advanced Application - "Click-to-Release"

A unique feature of allylic TCO derivatives (like TCO-OH functionalized at the hydroxyl group) is the "Click-to-Release" mechanism.[1]

-

Concept: When a tetrazine reacts with a TCO carbamate (formed from TCO-OH), the resulting dihydropyridazine tautomerizes and eliminates the substituent attached to the allylic position.

-

Utility: Used for prodrug activation (e.g., releasing Doxorubicin) or uncaging fluorophores.

-

Condition Note: The release step kinetics are slower than the ligation step. Ensure the reaction is allowed to proceed long enough (hours) if release is the goal, or use specific "fast-release" TCO variants.

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Solution |

| Low Conjugation Yield | TCO Isomerization | Check TCO stock age. Avoid free thiols in buffer.[1][2] Use fresh TCO-OH. |

| Precipitation | Hydrophobicity | Reduce Tetrazine/TCO loading.[1] Increase DMSO to 10-15% if protein tolerates.[1] |

| Slow Kinetics | Equatorial Isomer | Switch to Axial-TCO or s-TCO derivatives for faster rates.[1] |

| High Background | Non-specific binding | Use a negative control (TCO-blocked protein).[1] Improve purification (Size Exclusion). |

Reference List

-

Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][2][5][6][7] Journal of the American Chemical Society. Link[1]

-

Devaraj, N. K., et al. (2009). "Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition."[1][5] Angewandte Chemie International Edition. Link[1]

-

Rossin, R., et al. (2010). "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice." Angewandte Chemie. Link[1]

-

Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1][4][8] Chemical Science. Link

-

Versteegen, R. M., et al. (2013). "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition. Link[1]

Sources

- 1. 4-Cycloocten-1-ol | C8H14O | CID 5381510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: TCO-OH Integrity & Isomerization Prevention

The following guide serves as a specialized Technical Support Center for researchers working with Trans-Cyclooctenol (TCO-OH) . It is designed to address the specific instability inherent to the trans-cyclooctene ring and provide actionable protocols to prevent isomerization to the unreactive cis-cyclooctene.[1]

Status: Operational Agent: Senior Application Scientist Topic: Preventing Thermodynamic Relaxation (Isomerization) of TCO-OH

The Thermodynamic Reality: Why TCO-OH Fails

User Question: Why is my TCO-OH degrading even when I store it in the fridge? It looks like an oil now and won't click.

Technical Insight: TCO-OH is a "spring-loaded" molecule. The eight-membered ring contains approximately 16 kcal/mol of strain energy due to the trans double bond, which forces the ring into a twisted "crown" conformation. The molecule is in a high-energy state relative to its cis-isomer (the thermodynamic sink).

Isomerization is not a question of if, but how fast. Your goal is to maintain the kinetic barrier that prevents this relaxation. The three primary catalysts that lower this barrier and destroy your reagent are:

-

Transition Metals: Specifically Copper (Cu), Palladium (Pd), and Silver (Ag) (though Ag is used for stabilization, it interacts strongly).

-

Radical Sources: Thiols in biological media (e.g., glutathione, albumin) initiate radical-mediated isomerization.

-

Photoexcitation: UV light allows the molecule to access the excited state and relax back to the cis form.

Core Protocol: Storage & Handling (The Defense)

User Question: What are the absolute best conditions for long-term storage?

Standard Operating Procedure (SOP-TCO-01):

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C to -80°C | Thermal energy contributes to overcoming the isomerization activation barrier. |

| Atmosphere | Argon or Nitrogen | Oxygen can promote radical formation; TCO is prone to oxidation over long periods. |

| Light | Amber Vials / Foil | Prevents photoisomerization (cis-trans equilibrium shifts under UV). |

| State | Solvent Matrix | Storing as a solid is preferred. If in solution, use anhydrous Hexane or DMSO. Avoid protic solvents for long-term storage. |

| Additives | AgNO₃ (Optional) | Advanced: TCO forms a stable complex with Silver (I) ions, preventing isomerization.[1] It must be decoupled (using NaCl) before use. |

Critical Warning: Do NOT store TCO-OH in solvents containing trace acids or peroxides (e.g., old THF). These catalyze transannular reactions.

Chemical Derivatization: Activating the -OH Group

User Question: I am trying to turn TCO-OH into TCO-NHS carbonate. The NMR shows the TCO peak disappeared after the reaction. What happened?

Troubleshooting Guide: The hydroxyl group on TCO-OH is your handle for conjugation, but the conditions used to activate it (e.g., forming succinimidyl carbonates or carbamates) can be harsh.

Common Failure Points:

-

Acid Catalysis: Strong acids used during workup can cause the TCO ring to collapse or isomerize.

-

Silica Gel Acidity: Purification on standard acidic silica gel can degrade TCO.

-

Exothermic Spikes: Adding reagents too fast generates heat, accelerating isomerization.

Recommended Workflow (Base-Catalyzed Activation):

-

Reagents: Use Disuccinimidyl carbonate (DSC) with a non-nucleophilic base (e.g., Triethylamine or Pyridine).

-

Solvent: Anhydrous Acetonitrile or DCM.

-

Purification: If using column chromatography, neutralize the silica gel with 1% Triethylamine in the eluent to prevent acid-catalyzed degradation.

Biological Application: Serum Stability

User Question: My TCO-labeled antibody works in buffer but fails in mouse serum. Is the TCO falling off?

Technical Diagnosis: It is likely not "falling off" but "turning off." In serum, TCO is susceptible to thiol-ene reactions and isomerization driven by albumin and free thiols.

Mechanism of Failure: Thiols (R-SH) attack the strained alkene via a radical mechanism. This results in either:

-

Addition (covalent modification, destroying the double bond).

-

Isomerization (reforming the double bond in the cis configuration).

Visualizing the Threat Landscape:

Figure 1: Pathways of TCO degradation. Note that Copper and Thiols are the primary environmental threats reducing the activation energy for isomerization.

Mitigation Strategy:

-

Short Exposure: Minimize the time TCO-labeled ligands spend in serum before the click reaction.

-

Conformational Locking: If possible, switch to conformationally strained TCO variants (e.g., s-TCO or d-TCO) which have higher barriers to isomerization, though TCO-OH is the most accessible starting material.

-

Scavengers: Ensure buffers are free of transition metals (use EDTA).

Quality Control & Troubleshooting

User Question: How do I prove my TCO is still Trans before I start a valuable experiment?

QC Protocol:

| Method | Observation | Verdict |

| 1H NMR | Vinyl protons at 5.1 – 6.0 ppm (multiplet). | Pass: Distinct downfield shift compared to cis. |

| 1H NMR | Vinyl protons at 5.4 – 5.7 ppm (broad/different coupling). | Fail: Cis-isomer (often difficult to distinguish by shift alone; look for coupling constant differences or peak integration ratios). |

| Tetrazine Titration | Add pink Tetrazine (e.g., Me-Tetrazine). Color disappears immediately. | Pass: Reactivity confirmed. |

| Tetrazine Titration | Add pink Tetrazine. Color persists. | Fail: Isomerization has occurred. |

Troubleshooting Workflow:

Figure 2: Diagnostic logic for TCO experimental failure.

References

-

Fox, J. M., et al. (2008). Photochemical Synthesis of Trans-Cyclooctene Derivatives. This paper establishes the fundamental flow-chemistry method for synthesizing TCO and stabilizing it using Silver(I)

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice.

-

Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[2] Provides detailed kinetic data on TCO stability in serum and the mechanism of thiol-mediated isomerization.

-

Robillard, M. S., et al. (2013). Mechanism of TCO Isomerization.[1][3] Highlights the role of Copper-containing proteins and thiols in the degradation of TCO in vivo.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing pH and Temperature for TCO-OH Click Reactions

Welcome to the technical support center for TCO-OH click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for optimizing the pH and temperature of your TCO-OH click reactions. Our goal is to empower you with the scientific understanding to achieve reliable, reproducible, and efficient conjugations in your experiments.

Introduction to TCO-OH Click Chemistry

The reaction between a trans-cyclooctene (TCO) moiety, such as in TCO-OH, and a tetrazine is a cornerstone of bioorthogonal chemistry. This inverse-electron-demand Diels-Alder cycloaddition is prized for its exceptionally fast reaction kinetics and its ability to proceed with high selectivity in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The reaction's primary byproduct is nitrogen gas, making it a clean and efficient ligation strategy.[2]

While the TCO-tetrazine ligation is robust, achieving optimal performance requires a nuanced understanding of key reaction parameters, particularly pH and temperature. This guide will delve into the causality behind experimental choices, providing you with the expertise to master this powerful bioconjugation technique.

Troubleshooting Guide: pH and Temperature Optimization

This section addresses specific issues you might encounter during your TCO-OH click reaction experiments in a question-and-answer format.

Question 1: My TCO-OH click reaction is slow or incomplete. Could the pH of my reaction buffer be the issue?

Answer: Yes, the pH of your reaction buffer can significantly impact the efficiency of the TCO-OH click reaction, primarily by affecting the stability of the TCO moiety.

-

The Science Behind It: While the TCO-tetrazine cycloaddition itself is generally not highly pH-dependent within a physiological range, the stability of the TCO group can be compromised under certain pH conditions.[3] Some TCO derivatives are known to be susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, a process that can be influenced by pH.[3][4] This isomerization is a common reason for a decrease in the concentration of the reactive TCO, leading to a slower or incomplete reaction. For instance, some TCO derivatives show increased isomerization at a more basic pH (e.g., pH 7.4) in the presence of thiols, compared to a slightly more acidic environment (e.g., pH 6.8).[3]

-

Troubleshooting Steps:

-

Verify Buffer pH: Always prepare fresh reaction buffers and verify the pH immediately before use.

-

Recommended pH Range: For most applications, a pH range of 6.0 to 7.5 is recommended for maintaining TCO stability and achieving efficient conjugation.[5][6] Many standard protocols utilize phosphate-buffered saline (PBS) at pH 7.4.[7][8]

-

Consider a pH Screen: If you suspect a pH-related issue, perform small-scale test reactions across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, and 8.0) to identify the optimal condition for your specific TCO-OH derivative and tetrazine partner.

-

Buffer Composition: Be aware that some buffer components can interfere with the reaction. For example, avoid primary amine-containing buffers like Tris or glycine if you are working with NHS-ester functionalized molecules for the initial labeling step, as they will compete with your intended target.[5]

-

Question 2: I am observing a low yield in my reaction. Should I increase the temperature to speed it up?

Answer: While moderately increasing the temperature can enhance the reaction rate, excessive heat can lead to degradation of your reactants and is not always the best solution for low yield.

-